4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 391217-97-3
VCID: VC7475279
InChI: InChI=1S/C18H17N3OS/c1-12(2)17-20-21-18(23-17)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,21,22)
SMILES: CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C18H17N3OS
Molecular Weight: 323.41

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 391217-97-3

Cat. No.: VC7475279

Molecular Formula: C18H17N3OS

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide - 391217-97-3

Specification

CAS No. 391217-97-3
Molecular Formula C18H17N3OS
Molecular Weight 323.41
IUPAC Name 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C18H17N3OS/c1-12(2)17-20-21-18(23-17)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,21,22)
Standard InChI Key ZLEARFFPGXIEJE-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural Features and Chemical Reactivity

4-Phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide features a benzamide group linked to a thiadiazole ring, which is substituted with a propan-2-yl group. The thiadiazole ring is known for its ability to participate in nucleophilic substitution reactions, while the benzamide portion can engage in acylation and amidation reactions. These functional groups contribute to the compound's chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of compounds with thiadiazole and benzamide moieties typically involves multi-step organic reactions. A common approach includes the reaction of a thiadiazole derivative with a benzamide precursor under specific conditions, such as the use of solvents like dichloromethane and catalysts like triethylamine. Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Biological Activities and Potential Applications

Compounds containing thiadiazole and benzamide structures have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of these functional groups in 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide suggests potential applications in medicinal chemistry, although specific biological activity would require empirical testing.

Interaction Studies

Understanding how 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may involve molecular docking simulations to assess binding affinity and specificity, similar to those conducted for other thiadiazole-containing compounds .

Data Table: Comparison of Thiadiazole and Benzamide Compounds

Compound NameStructural FeaturesBiological Activity
N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)Thiadiazole ring with acetyl groupAntimicrobial
4-(Substituted-benzoyl)thiadiazolesThiadiazole core with various substitutionsAnticancer
1,3-Thiazolidinone derivativesSimilar ring structure with diverse side chainsAnti-inflammatory
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and benzothiophene coresAnti-inflammatory (potential 5-LOX inhibitor)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator